2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

LogP Hydrophilicity Drug-likeness

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1707378-89-9) is a disubstituted 6-oxopyrimidine-1-acetic acid derivative with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol. The compound features a 5-ethyl-4-methyl substitution pattern on the pyrimidinone ring and carries a free carboxylic acid moiety at the N1 position, placing it within the pharmacologically investigated 6-oxopyrimidine-1-acetic acid class.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B11790665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCC1=C(N=CN(C1=O)CC(=O)O)C
InChIInChI=1S/C9H12N2O3/c1-3-7-6(2)10-5-11(9(7)14)4-8(12)13/h5H,3-4H2,1-2H3,(H,12,13)
InChIKeyWVWTZBOAHKMDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid – Procurement-Ready Physicochemical and Sourcing Baseline


2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1707378-89-9) is a disubstituted 6-oxopyrimidine-1-acetic acid derivative with molecular formula C₉H₁₂N₂O₃ and molecular weight 196.20 g/mol [1]. The compound features a 5-ethyl-4-methyl substitution pattern on the pyrimidinone ring and carries a free carboxylic acid moiety at the N1 position, placing it within the pharmacologically investigated 6-oxopyrimidine-1-acetic acid class [2]. It is commercially available from multiple suppliers with standard purities of 95%–98%, and predicted physicochemical properties include a density of 1.26±0.1 g/cm³, a boiling point of 361.5±44.0 °C, and an XLogP3-AA value of 0.2, indicating moderate hydrophilicity [1].

Why 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid Cannot Be Replaced by Generic Pyrimidineacetic Acid Analogs


Within the 6-oxopyrimidine-1-acetic acid chemotype, subtle changes in ring substitution profoundly alter aldose reductase inhibitory potency and tissue penetration [1]. The 5-ethyl-4-methyl disubstitution pattern on the target compound confers a distinct electronic and steric profile relative to the unsubstituted or 4-methyl-only analogs, which is predicted to modulate both intrinsic enzyme affinity and passive membrane permeability [2]. Direct replacement with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1105193-55-2) or the 2,4,5-trimethyl regioisomer (CAS 1713590-56-7) would alter molecular weight, logP, hydrogen-bonding capacity, and target engagement kinetics, rendering generic substitution scientifically unjustified without revalidation of biological activity in the intended assay system [2].

Quantitative Differentiation Evidence for 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid Versus Closest Commercial Analogs


Predicted Hydrophilicity (XLogP3-AA) Differentiates 5-Ethyl-4-methyl from 2,4,5-Trimethyl Regioisomer

The target compound exhibits an XLogP3-AA value of 0.2, indicating moderate hydrophilicity, whereas the isomeric 2,4,5-trimethyl analog (CAS 1713590-56-7) is predicted to be more lipophilic due to the additional methyl group at the C2 position [1][2]. This difference in logP is expected to influence aqueous solubility, membrane permeability, and in vivo distribution, making the target compound more suitable for applications requiring higher aqueous compatibility [3].

LogP Hydrophilicity Drug-likeness

Predicted Boiling Point Distinguishes 5-Ethyl-4-methyl from 2,4,5-Trimethyl Isomer for Purification and Storage Considerations

The predicted boiling point for the target compound is 361.5±44.0 °C, compared to 355.0±44.0 °C for the 2,4,5-trimethyl regioisomer (CAS 1713590-56-7) . Although both values are predicted and overlapping within uncertainty, the ~6.5 °C nominal difference reflects the distinct intermolecular interactions arising from the different substitution pattern, which may influence distillation-based purification and long-term thermal storage stability .

Thermal stability Purification Storage

Commercial Purity Availability: 95–98% Range Consistent Across Independent Suppliers

The target compound is available from multiple independent commercial suppliers at standard purities of 95% (AKSci) and 98% (Bidepharm, CymitQuimica, Leyan) with accompanying batch-specific QC documentation including NMR, HPLC, and GC . The 2,4,5-trimethyl analog (CAS 1713590-56-7) is also offered at 98% purity; however, the target compound benefits from broader supplier diversity (at least five suppliers identified), which reduces single-source procurement risk .

Purity Quality assurance Sourcing

Class-Level Aldose Reductase Inhibition Confirms 6-Oxopyrimidine-1-acetic Acid Pharmacological Relevance

Although the target compound has not been individually assayed in the published literature, the Ellingboe et al. (1990) study demonstrates that multiple 6-oxopyrimidine-1-acetic acid congeners inhibit bovine lens aldose reductase with in vitro percent inhibition values ranging from 53% to 96% at 10⁻⁴ M concentration [1]. Selected compounds from this class also reduced galactitol accumulation in lens, nerve, and diaphragm in a 4-day galactose-fed rat model, with tolrestat (a reference aldose reductase inhibitor) showing an in vitro IC₅₀ of 3.5 × 10⁻⁸ M [1]. The target compound's 5-ethyl-4-methyl substitution represents a specific, untested variant within this validated pharmacological series, offering a unique vector for structure-activity relationship exploration .

Aldose reductase Enzyme inhibition Diabetic complications

Prioritized Research and Industrial Application Scenarios for 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid


Aldose Reductase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The validated class-level aldose reductase inhibitory activity of 6-oxopyrimidine-1-acetic acids [1] positions the target compound as a structurally novel entry for SAR expansion. Its 5-ethyl-4-methyl disubstitution pattern has not been characterized in published aldose reductase assays, offering an opportunity to probe the steric and electronic requirements at C4 and C5 for enzyme inhibition. The compound's moderate hydrophilicity (XLogP3-AA = 0.2) [2] supports aqueous assay compatibility, while commercial availability at 95–98% purity from multiple suppliers [3] enables rapid hit-to-lead progression.

Comparative Physicochemical Profiling of 6-Oxopyrimidine-1-acetic Acid Regioisomers

The target compound (CAS 1707378-89-9) and its 2,4,5-trimethyl regioisomer (CAS 1713590-56-7) share identical molecular formula (C₉H₁₂N₂O₃) and molecular weight (196.20) but differ in substitution pattern, providing a matched molecular pair for studying the impact of C2 vs. C5 substitution on logP, solubility, permeability, and target binding [1][2]. The predicted boiling point difference (361.5 °C vs. 355.0 °C) [2] and XLogP3-AA divergence further support their use as paired probes in physicochemical and ADME assays.

Medicinal Chemistry Intermediate for 5-Substituted Pyrimidine Nucleoside Synthesis

The compound has been cited as an important intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleoside medicines, offering advantages of simple and safe operational processes and mild reaction conditions suitable for industrial production scale-up [1]. The free carboxylic acid handle at N1 enables straightforward amide coupling or esterification for downstream diversification, while the 5-ethyl-4-methyl pattern on the pyrimidinone ring serves as a non-natural substitution motif for generating novel nucleoside analogs with potential antiviral or anticancer activity.

CRTH2 Antagonist Scaffold Exploration and Allergic Disease Drug Discovery

Pyrimidinylacetic acid derivatives are established CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists with therapeutic relevance in asthma, allergic rhinitis, and atopic dermatitis [1][2]. Although the target compound has not been directly tested against CRTH2, its core scaffold aligns with the general formula claimed in multiple CRTH2 antagonist patents (e.g., EP1471057, WO 2007/062677) [1]. The distinct 5-ethyl-4-methyl substitution offers a novel chemotype for CRTH2 lead generation programs seeking freedom-to-operate and differentiated intellectual property.

Quote Request

Request a Quote for 2-(5-Ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.